
N-(3-(1H-pyrrol-1-yl)propyl)-3,4-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-(1H-pyrrol-1-yl)propyl)-3,4-difluorobenzamide” is a complex organic compound that contains a pyrrole ring. Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole . It is less basic than pyridine, and less nucleophilic than furan and thiophene .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrrole ring attached to a propyl chain, which is further connected to a benzamide group with two fluorine atoms at the 3rd and 4th positions . The exact structure would need to be confirmed through techniques such as X-ray diffraction .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyrrole ring and the benzamide group. Pyrrole rings can undergo electrophilic substitution reactions, while amides can participate in various reactions including hydrolysis and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrole ring could increase its polarity and potentially its solubility in water .科学的研究の応用
Antimicrobial Activity
N-(3-(1H-pyrrol-1-yl)propyl)-3,4-difluorobenzamide: has been studied for its potential antimicrobial properties. Compounds with pyrrolopyrazine scaffolds, which are structurally similar, have exhibited significant antibacterial, antifungal, and antiviral activities . This suggests that our compound of interest could be explored for use in developing new antimicrobial agents to combat resistant strains of bacteria and viruses.
Anti-inflammatory Applications
The pyrrole ring present in the compound is a common feature in many anti-inflammatory drugs. The anti-inflammatory potential of pyrrolopyrazine derivatives indicates that N-(3-(1H-pyrrol-1-yl)propyl)-3,4-difluorobenzamide could be utilized in the synthesis of new anti-inflammatory medications, potentially offering alternative treatments for conditions like arthritis and other inflammatory diseases .
Antitumor and Anticancer Research
Pyrrole-containing compounds have been associated with antitumor and anticancer activities . The ability of these compounds to inhibit various kinases makes them valuable in the research and development of cancer therapies. As such, N-(3-(1H-pyrrol-1-yl)propyl)-3,4-difluorobenzamide could be a candidate for creating novel anticancer drugs, especially in targeted therapies that require kinase inhibition .
Kinase Inhibitory Effects
Kinase inhibitors are crucial in the treatment of various diseases, including cancer. The pyrrolopyrazine derivatives have shown promising results in kinase inhibition . Therefore, N-(3-(1H-pyrrol-1-yl)propyl)-3,4-difluorobenzamide could be explored for its potential as a kinase inhibitor, which may lead to the development of new treatments for diseases where kinase activity is dysregulated .
Drug Discovery and Development
The structural complexity and biological activity of pyrrole-containing compounds make them attractive targets in drug discovery. N-(3-(1H-pyrrol-1-yl)propyl)-3,4-difluorobenzamide could serve as a scaffold for the development of a wide range of therapeutic agents. Its potential applications in drug discovery are vast, from serving as an intermediate in synthetic chemistry to being a core structure in the design of new drugs.
作用機序
The mechanism of action would depend on the intended use of the compound. Many drugs containing a pyrrole ring are known to have various biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial and many more .
Safety and Hazards
特性
IUPAC Name |
3,4-difluoro-N-(3-pyrrol-1-ylpropyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O/c15-12-5-4-11(10-13(12)16)14(19)17-6-3-9-18-7-1-2-8-18/h1-2,4-5,7-8,10H,3,6,9H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGMTCFCVRKPAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCNC(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-pyrrol-1-yl)propyl)-3,4-difluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


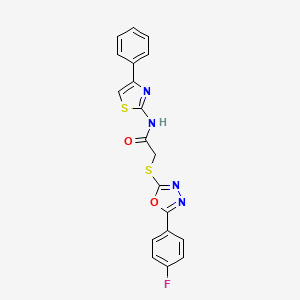
![4-ethoxy-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-fluorobenzenesulfonamide](/img/structure/B2363550.png)
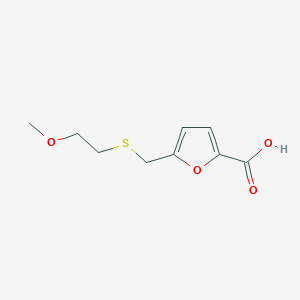
![N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4,5-triethoxybenzamide](/img/structure/B2363552.png)
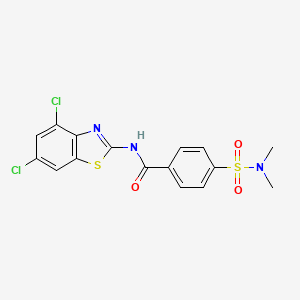


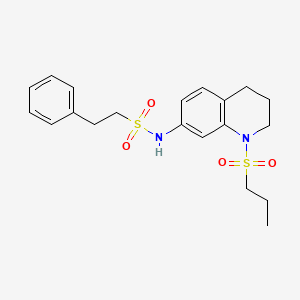
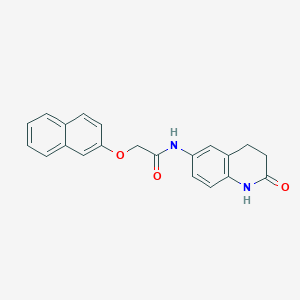
![N-(3,4-dimethylphenyl)-4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2363567.png)
![N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2363569.png)
![N-[(4-methoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2363570.png)
![2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-cyclohexylacetamide](/img/structure/B2363571.png)